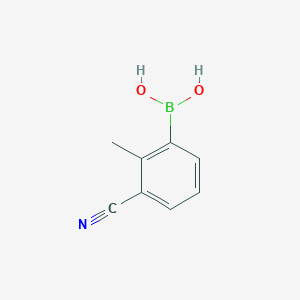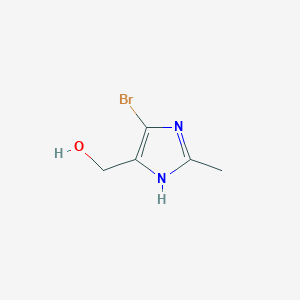![molecular formula C13H20N2 B1371352 3-[(3-Methylpiperidin-1-yl)methyl]aniline CAS No. 919018-27-2](/img/structure/B1371352.png)
3-[(3-Methylpiperidin-1-yl)methyl]aniline
Descripción general
Descripción
3-[(3-Methylpiperidin-1-yl)methyl]aniline is a chemical compound that belongs to the class of tertiary amines. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Electroluminescence Application
"3-[(3-Methylpiperidin-1-yl)methyl]aniline" has been explored in the development of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate potential for use in organic light-emitting diode (OLED) devices due to their structured emission spectra, long lifetimes, and metal-to-ligand charge-transfer (MLCT) characteristics (Vezzu et al., 2010).
Solvent Interaction Studies
Research involving derivatives of aniline, including "3-[(3-Methylpiperidin-1-yl)methyl]aniline," has focused on their interactions with solvents. The electric dipole moments and the effects of various solvents on the molecular structure of aniline derivatives have been studied (Cumper & Singleton, 1967; Cumper & Singleton, 1968).
Nitration of Aromatic Compounds
This compound has been involved in the design of novel reagents for the nitration of aromatic compounds, enhancing the efficiency and selectivity of this important chemical reaction (Zolfigol et al., 2012).
Synthetic Chemistry
Several studies have explored the synthesis and characterization of novel compounds involving derivatives of aniline. These studies contribute to the advancement of synthetic methods in organic chemistry and the discovery of new compounds with potential applications (Saeed et al., 2009; Erkin & Ramsh, 2014; Aliev et al., 1989).
Environmental Applications
Research has also delved into the environmental implications of aniline derivatives, such as their biodegradation. Studies have identified bacterial strains capable of degrading aniline and its derivatives, contributing to environmental bioremediation efforts (Liu et al., 2002).
NMR Spectroscopy Studies
Aniline derivatives have been the subject of extensive nuclear magnetic resonance (NMR) spectroscopy studies, providing insights into their molecular structure and electronic properties (Lauterbur, 1963; Wang et al., 2002).
Catalysis Research
Catalytic applications of aniline derivatives have been explored, including in the N-alkylation of aromatic amines. This research advances the field of catalysis, particularly in the synthesis of complex organic molecules (Koten et al., 1998; Zheng & Wang, 2019).
Propiedades
IUPAC Name |
3-[(3-methylpiperidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-3-7-15(9-11)10-12-5-2-6-13(14)8-12/h2,5-6,8,11H,3-4,7,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNVXAZXOQRQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629776 | |
| Record name | 3-[(3-Methylpiperidin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Methylpiperidin-1-yl)methyl)aniline | |
CAS RN |
919018-27-2 | |
| Record name | 3-[(3-Methylpiperidin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B1371272.png)

![3-[4-(Methoxycarbonyl)bicyclo[2.2.2]oct-1-yl]propanoic acid](/img/structure/B1371277.png)





![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)



